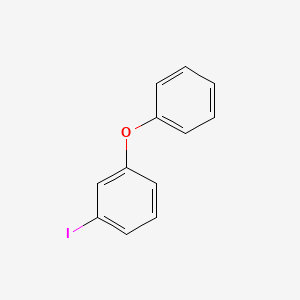

1-Iodo-3-phenoxybenzene

描述

1-Iodo-3-phenoxybenzene (CAS 2974-95-0) is an iodinated aromatic ether with the molecular formula C₁₂H₉IO and a molecular weight of 296.1 g/mol . Key physical properties include a density of 1.626 g/cm³, a boiling point of 326.8°C at standard pressure, and a refractive index of 1.639 . The compound features a phenoxy group at the 3-position of the iodobenzene ring, contributing to its planar structure and polarizability. It serves as a precursor in synthesizing diphenyl ether derivatives, indicating its utility in materials science and organic synthesis .

属性

IUPAC Name |

1-iodo-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDXSPPOJCTXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310388 | |

| Record name | 1-Iodo-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2974-95-0 | |

| Record name | 1-Iodo-3-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2974-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 226369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC226369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Iodo-3-phenoxybenzene can be synthesized through various methods, including electrophilic aromatic substitution. One common method involves the iodination of 3-phenoxyaniline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the production of 1-Iodo-3-phenoxybenzene often involves large-scale iodination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 1-Iodo-3-phenoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the formation of phenoxybenzene derivatives.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Reduction Reactions: The iodine atom can be reduced to form 3-phenoxybenzene.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Phenoxybenzene derivatives.

Oxidation: Quinones and other oxidized phenoxy compounds.

Reduction: 3-Phenoxybenzene.

科学研究应用

1-Iodo-3-phenoxybenzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various iodinated compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in radiopharmaceuticals and as a diagnostic agent in imaging techniques.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

作用机制

The mechanism of action of 1-Iodo-3-phenoxybenzene involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can be replaced by other nucleophiles. The phenoxy group also contributes to its reactivity, enabling it to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Structural Analogues

The following iodinated benzene derivatives share structural similarities but differ in substituent groups, influencing their properties and applications:

Physical Properties

- Boiling Points: 1-Iodo-3-phenoxybenzene exhibits a significantly higher boiling point (326.8°C) compared to smaller analogues like 1-Iodo-3-(trifluoromethyl)benzene (81–82°C at 24 mmHg) due to increased molecular weight and stronger van der Waals forces from the bulky phenoxy group .

- Density: The density of 1-Iodo-3-phenoxybenzene (1.626 g/cm³) is higher than fluorinated derivatives (e.g., 1-Iodo-2-(trifluoromethoxy)benzene, ~1.5 g/cm³ estimated) due to iodine’s high atomic mass .

- Solubility: The phenoxy group enhances lipophilicity, making 1-Iodo-3-phenoxybenzene more soluble in organic solvents than polar trifluoromethyl or nitro-substituted analogues .

Chemical Reactivity

- Electrophilic Substitution: The phenoxy group is electron-donating, activating the benzene ring for electrophilic substitution at the para and ortho positions. In contrast, trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups are electron-withdrawing, deactivating the ring and directing reactions to specific positions .

- Nucleophilic Aromatic Substitution: The iodo group (–I) acts as a superior leaving group compared to bromo (–Br) or chloro (–Cl) substituents, enabling efficient cross-coupling reactions in 1-Iodo-3-phenoxybenzene .

- Stability: Fluorinated derivatives (e.g., CAS 401-81-0) exhibit greater thermal and oxidative stability due to the strong C–F bond, whereas the phenoxy group in 1-Iodo-3-phenoxybenzene may undergo cleavage under acidic conditions .

生物活性

1-Iodo-3-phenoxybenzene is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-Iodo-3-phenoxybenzene is characterized by its phenoxy group and an iodine atom, which may influence its reactivity and biological interactions. The presence of the iodine atom can enhance lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Research indicates that 1-Iodo-3-phenoxybenzene may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antifungal and antibacterial properties. While specific data on 1-Iodo-3-phenoxybenzene is limited, related phenoxy compounds have demonstrated efficacy against various pathogens .

- Anticancer Potential : Certain derivatives of phenoxy compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. The structural similarities suggest that 1-Iodo-3-phenoxybenzene may possess similar anticancer properties .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 1-Iodo-3-phenoxybenzene and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of DAAO (d-amino acid oxidase) |

Case Studies

Several case studies have highlighted the potential applications of 1-Iodo-3-phenoxybenzene in clinical settings:

- Anticancer Research : A study investigated the effects of phenoxy compounds on various cancer cell lines, revealing that certain derivatives induced significant apoptosis. While direct studies on 1-Iodo-3-phenoxybenzene are sparse, its structural analogs showed promising results in inhibiting tumor growth, suggesting a need for further exploration into this compound's potential .

- Antimicrobial Efficacy : Another investigation focused on phenoxy derivatives' antifungal properties against Candida species. Results indicated that modifications to the phenoxy structure could enhance antifungal activity, implying that 1-Iodo-3-phenoxybenzene might exhibit similar or improved efficacy against specific pathogens .

Pharmacological Studies

Pharmacological assessments have been conducted to evaluate the safety and efficacy profiles of similar compounds. For instance, studies on related phenoxy compounds have reported low toxicity levels and favorable pharmacokinetic profiles, which could be extrapolated to predict a similar safety profile for 1-Iodo-3-phenoxybenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。